Cas no 2229572-02-3 (tert-butyl N-1-(4-benzylmorpholin-2-yl)-2-oxoethylcarbamate)

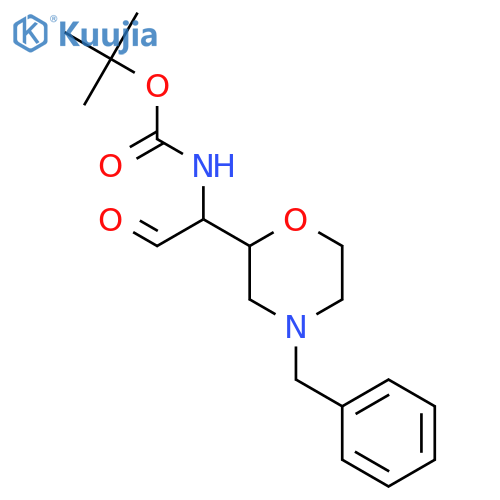

2229572-02-3 structure

商品名:tert-butyl N-1-(4-benzylmorpholin-2-yl)-2-oxoethylcarbamate

tert-butyl N-1-(4-benzylmorpholin-2-yl)-2-oxoethylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-1-(4-benzylmorpholin-2-yl)-2-oxoethylcarbamate

- 2229572-02-3

- tert-butyl N-[1-(4-benzylmorpholin-2-yl)-2-oxoethyl]carbamate

- EN300-1874393

-

- インチ: 1S/C18H26N2O4/c1-18(2,3)24-17(22)19-15(13-21)16-12-20(9-10-23-16)11-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12H2,1-3H3,(H,19,22)

- InChIKey: PRKYKTXUHXBHMX-UHFFFAOYSA-N

- ほほえんだ: O1CCN(CC2C=CC=CC=2)CC1C(C=O)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 334.18925731g/mol

- どういたいしつりょう: 334.18925731g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 7

- 複雑さ: 416

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 67.9Ų

tert-butyl N-1-(4-benzylmorpholin-2-yl)-2-oxoethylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1874393-0.1g |

tert-butyl N-[1-(4-benzylmorpholin-2-yl)-2-oxoethyl]carbamate |

2229572-02-3 | 0.1g |

$1119.0 | 2023-09-18 | ||

| Enamine | EN300-1874393-0.05g |

tert-butyl N-[1-(4-benzylmorpholin-2-yl)-2-oxoethyl]carbamate |

2229572-02-3 | 0.05g |

$1068.0 | 2023-09-18 | ||

| Enamine | EN300-1874393-10.0g |

tert-butyl N-[1-(4-benzylmorpholin-2-yl)-2-oxoethyl]carbamate |

2229572-02-3 | 10g |

$5467.0 | 2023-05-23 | ||

| Enamine | EN300-1874393-1.0g |

tert-butyl N-[1-(4-benzylmorpholin-2-yl)-2-oxoethyl]carbamate |

2229572-02-3 | 1g |

$1272.0 | 2023-05-23 | ||

| Enamine | EN300-1874393-0.25g |

tert-butyl N-[1-(4-benzylmorpholin-2-yl)-2-oxoethyl]carbamate |

2229572-02-3 | 0.25g |

$1170.0 | 2023-09-18 | ||

| Enamine | EN300-1874393-2.5g |

tert-butyl N-[1-(4-benzylmorpholin-2-yl)-2-oxoethyl]carbamate |

2229572-02-3 | 2.5g |

$2492.0 | 2023-09-18 | ||

| Enamine | EN300-1874393-5.0g |

tert-butyl N-[1-(4-benzylmorpholin-2-yl)-2-oxoethyl]carbamate |

2229572-02-3 | 5g |

$3687.0 | 2023-05-23 | ||

| Enamine | EN300-1874393-5g |

tert-butyl N-[1-(4-benzylmorpholin-2-yl)-2-oxoethyl]carbamate |

2229572-02-3 | 5g |

$3687.0 | 2023-09-18 | ||

| Enamine | EN300-1874393-1g |

tert-butyl N-[1-(4-benzylmorpholin-2-yl)-2-oxoethyl]carbamate |

2229572-02-3 | 1g |

$1272.0 | 2023-09-18 | ||

| Enamine | EN300-1874393-0.5g |

tert-butyl N-[1-(4-benzylmorpholin-2-yl)-2-oxoethyl]carbamate |

2229572-02-3 | 0.5g |

$1221.0 | 2023-09-18 |

tert-butyl N-1-(4-benzylmorpholin-2-yl)-2-oxoethylcarbamate 関連文献

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

5. Water

2229572-02-3 (tert-butyl N-1-(4-benzylmorpholin-2-yl)-2-oxoethylcarbamate) 関連製品

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量